molecular formula C11H14O2 B043296 Ethyl 3-phenylpropionate CAS No. 2021-28-5

Ethyl 3-phenylpropionate

Cat. No.: B043296
CAS No.: 2021-28-5
M. Wt: 178.23 g/mol
InChI Key: JAGZUIGGHGTFHO-UHFFFAOYSA-N
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Description

Ethyl 3-phenylpropionate, also known as ethyl hydrocinnamate, is an organic compound with the molecular formula C11H14O2. It is a clear, colorless to light yellow liquid with a pleasant, fruity, floral odor. This compound is commonly found in various fruits and is used in the flavor and fragrance industry due to its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-phenylpropionate can be synthesized through the hydrogenation of ethyl cinnamate in the presence of a nickel catalyst in an alcohol solution . Another method involves the esterification of 3-phenylpropionic acid with ethanol in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification process due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

Ethyl 3-phenylpropionate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-phenylpropionate involves its interaction with various molecular targets and pathways. In enzyme-catalyzed reactions, it acts as a substrate that undergoes transformation through the catalytic activity of enzymes. The ester group can be hydrolyzed to form the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

  • Ethyl cinnamate
  • Ethyl phenylacetate
  • Ethyl benzoate

Comparison: Ethyl 3-phenylpropionate is unique due to its specific structure, which imparts distinct aromatic properties. Compared to ethyl cinnamate, it has a saturated side chain, making it less reactive in certain chemical reactions. Ethyl phenylacetate and ethyl benzoate have different aromatic ring substitutions, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

ethyl 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGZUIGGHGTFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9047095
Record name Ethyl 3-phenylpropionate
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Molecular Weight

178.23 g/mol
Source PubChem
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Physical Description

Colourless, somewhat oily liquid, sweet, fruity, honey-like odour
Record name Ethyl 3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

247.00 to 249.00 °C. @ 760.00 mm Hg
Record name Ethyl 3-phenylpropanoate
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Solubility

0.22 mg/mL at 25 °C, insoluble in water; soluble in oils, miscible (in ethanol)
Record name Ethyl 3-phenylpropanoate
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Record name Ethyl 3-phenylpropionate
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Density

1.009-1.017
Record name Ethyl 3-phenylpropionate
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CAS No.

2021-28-5
Record name Ethyl 3-phenylpropanoate
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Record name Ethyl 3-phenylpropionate
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Record name Ethyl 3-phenylpropionate
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Record name Benzenepropanoic acid, ethyl ester
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Record name Ethyl 3-phenylpropionate
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Record name Ethyl 3-phenylpropionate
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Record name ETHYL 3-PHENYLPROPIONATE
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Record name Ethyl 3-phenylpropanoate
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URL http://www.hmdb.ca/metabolites/HMDB0040411
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 500 mL 3-necked round bottom flask was added a solution of ethyl cinnamate (10 g, 56.75 mmol) in methanol (200 mL). To the mixture was added Pd/C (2 g) followed by addition of hydrogen gas. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 35° C. in a bath of oil. A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 10 g (99%) of ethyl 3-phenylpropanoate as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
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Name
Quantity
2 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 30 g ethyl cinnamate in 100 ml ethanol containing 2.0 g catalyst, as prepared in Example 3, in a 250 ml stainless steel autoclave may be hydrogenated at 1200 psig hydrogen and 170° C. for about 1.5 hr. to afford ethyl 3-phenylpropionate.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
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100 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-phenylpropionate
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Ethyl 3-phenylpropionate
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Customer
Q & A

Q1: What is the primary characteristic associated with ethyl 3-phenylpropionate?

A1: this compound is primarily known for its potent floral and sweet aroma, which significantly contributes to the sensory profile of various fruits, wines, and teas. []

Q2: How does this compound contribute to the aroma of Chinese chrysanthemum flower tea?

A2: Research using Aroma Extract Dilution Analysis (AEDA) identified this compound as a key contributor to the floral/sweet aroma profile of Chinese chrysanthemum flower tea infusions, alongside compounds like verbenone and propyl 3-phenylpropanoate. []

Q3: In what other beverages has this compound been identified as an important aroma compound?

A3: this compound contributes to the aroma profile of several beverages, including:

  • Guava Wine: Identified as one of twelve odor-active volatiles contributing to the unique aroma of guava wine. []
  • Lager Beer: Recognized as a key ester influencing the flavor and aroma harmony of lager beers. Its threshold value in a commercial lager beer from Peking, China was determined to be 0.14 mg/L. []
  • Jujube Brandy: Found to contribute a characteristic red jujube aroma to jujube brandy, specifically the Xingtang variety. []
  • Cabernet Sauvignon Wine: Identified as one of the discriminant esters in earlier vintages (2008-2009) of Cabernet Sauvignon wines from the Huailai region in China. []
  • Sesame Flavor Style Baijiu: Characterized as having a high flavor dilution factor, signifying its potent aromatic contribution to Meilanchun sesame flavor style baijiu. [, ]
  • Islay Scotch Single Malt Whisky: Identified as a contributing aroma compound in Islay scotch single malt whisky, although its role in the overall peaty aroma is less significant compared to phenol derivatives. []

Q4: What is a common method for synthesizing this compound?

A4: this compound can be synthesized through the palladium-catalyzed hydroesterification of vinyl arenes with alcohols, using diphosphine ligands derived from bis[2-(diphenylphosphino)ethyl]amides. This method offers high yields and regioselectivity. []

Q5: Are there alternative synthesis routes for this compound?

A5: Yes, alternative methods include:

  • Condensation of this compound with diethyl oxalate: This method, followed by hydrolysis, can yield 2-oxo-4-phenylbutyric acid, a precursor for ACE inhibitors. Optimization of this process has led to improved yields of up to 89%. [, , ]
  • Carbonylation of styrene: Using carbon monoxide and ethanol in the presence of diphosphine palladium complexes can yield this compound, albeit with varying regioselectivity depending on the phosphine ligand used. []

Q6: What is the significance of 2-oxo-4-phenylbutyric acid in relation to this compound?

A6: 2-oxo-4-phenylbutyric acid serves as a prochiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This compound can be used as a starting material for the preparation of this important pharmaceutical intermediate. [, , ]

Q7: What analytical techniques are commonly employed for the identification and quantification of this compound?

A7: Common techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify volatile compounds like this compound in complex mixtures. [, , , ]
  • Gas Chromatography-Olfactometry (GC-O): Combines gas chromatography with human sensory evaluation to identify and characterize odor-active compounds. [, , , ]
  • Headspace Solid Phase Microextraction (HS-SPME): A solvent-free sample preparation technique often coupled with GC-MS or GC-O for analyzing volatile compounds in various matrices. [, ]

Q8: Is there information available regarding the safety of this compound?

A8: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for this compound, providing valuable information for its safe use in fragrances. [, ]

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